BenchChemオンラインストアへようこそ!

3,5-Dichloro-4-hydroxybenzoyl chloride

URAT1 inhibition uricosuric drug intermediate dotinurad

3,5-Dichloro-4-hydroxybenzoyl chloride (C₇H₃Cl₃O₂, MW 225.46 g/mol) is a solid benzoyl chloride derivative bearing both electron-withdrawing chloro substituents at the 3- and 5-positions and a free phenolic hydroxyl at the 4-position. It is synthesized from 3,5-dichloro-4-hydroxybenzoic acid via treatment with thionyl chloride or oxalyl chloride, and is supplied at ≥97% purity as a crystalline solid with a melting point of 92 °C.

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 59595-92-5
Cat. No. B3146283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzoyl chloride
CAS59595-92-5
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl3O2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H
InChIKeyIENFFBUGGRQFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-hydroxybenzoyl chloride (CAS 59595-92-5): Procurement-Relevant Chemical Identity and Intermediate Profile


3,5-Dichloro-4-hydroxybenzoyl chloride (C₇H₃Cl₃O₂, MW 225.46 g/mol) is a solid benzoyl chloride derivative bearing both electron-withdrawing chloro substituents at the 3- and 5-positions and a free phenolic hydroxyl at the 4-position . It is synthesized from 3,5-dichloro-4-hydroxybenzoic acid via treatment with thionyl chloride or oxalyl chloride, and is supplied at ≥97% purity as a crystalline solid with a melting point of 92 °C . Its twin reactive functionalities—the acyl chloride and the acidic phenol—enable its primary role as a key acylating intermediate in the synthesis of the marketed uricosuric drug dotinurad, herbicidal sulfonamides, and biologically active conjugates [1][2].

Why 3,5-Dichloro-4-hydroxybenzoyl chloride Cannot Be Interchanged with Other Benzoyl Chlorides


Generic substitution fails because the 3,5-dichloro-4-hydroxybenzoyl chloride scaffold supplies three interdependent molecular features—none of which is simultaneously replicated by any single close analog. The 3,5-dichloro pattern depresses the phenolic pKa by approximately 0.7 log units relative to unsubstituted 4-hydroxybenzoyl derivatives, strengthening the hydrogen-bond donor capacity essential for the URAT1 H142 interaction that determines dotinurad's therapeutic selectivity [1]. The same electron-withdrawing chlorine substitution accelerates acyl chloride reactivity in nucleophilic acyl substitution, altering kinetic outcomes in both pharmaceutical and agrochemical intermediate synthesis [2]. Finally, the physical form—a crystalline solid (mp 92 °C) versus the low-melting liquids characteristic of most regioisomeric dichlorobenzoyl chlorides—governs handling, purification, and quality control workflows in industrial procurement .

Quantitative Differentiation Evidence for 3,5-Dichloro-4-hydroxybenzoyl chloride: Procurement Decision Data


URAT1 Inhibitory Potency of Dotinurad (3,5-Dichloro-4-hydroxybenzoyl-derived Drug) vs. Marketed Uricosuric Agents

The drug substance dotinurad—synthesized via acylation with 3,5-dichloro-4-hydroxybenzoyl chloride—inhibits URAT1 with an IC₅₀ of 0.0372 μM, making it 5.1-fold more potent than benzbromarone (IC₅₀ 0.190 μM), 806-fold more potent than lesinurad (IC₅₀ 30.0 μM), and 4,435-fold more potent than probenecid (IC₅₀ 165 μM) in the same HEK293 cell-based [¹⁴C]-urate uptake assay [1]. This potency differential is directly attributable to the 3,5-dichloro-4-hydroxybenzoyl pharmacophore; methylation of the 4-hydroxyl group (compound F13141) elevates the IC₅₀ to 165 μM—an 8,420-fold loss of potency—demonstrating that the free phenolic hydroxyl of the 3,5-dichloro-4-hydroxybenzoyl moiety is functionally irreplaceable for URAT1 engagement [2].

URAT1 inhibition uricosuric drug intermediate dotinurad

URAT1 Selectivity Ratio vs. ABCG2, OAT1, and OAT3: Dotinurad Versus Comparator Uricosurics

Dotinurad exhibits an IC₅₀ for ABCG2 of 4.16 μM, for OAT1 of 4.08 μM, and for OAT3 of 1.32 μM, yielding URAT1/ABCG2, URAT1/OAT1, and URAT1/OAT3 selectivity ratios of 112-fold, 110-fold, and 35-fold, respectively [1]. In contrast, benzbromarone, lesinurad, and probenecid all inhibit urate secretion transporters ABCG2 and OAT1/3 at clinically relevant concentrations, as demonstrated by increased plasma concentrations of probe substrates (sulfasalazine and adefovir) in Sprague-Dawley rats following oral administration [1]. Dotinurad alone produced no elevation of these probe substrates in vivo, confirming that the 3,5-dichloro-4-hydroxybenzoyl-derived molecule is functionally classifiable as a Selective Urate Reabsorption Inhibitor (SURI)—a designation not shared by benzbromarone, lesinurad, or probenecid [1].

transporter selectivity urate secretion SURI

Phenolic Hydroxyl Acidity (pKa) Differential: Impact on URAT1 Hydrogen-Bond Interaction

The pKa of 3,5-dichloro-4-hydroxybenzoic acid (the immediate precursor) is 3.83±0.10, compared with 4.54 for unsubstituted 4-hydroxybenzoic acid—a ΔpKa of approximately 0.7 log units reflecting the electron-withdrawing effect of the two chlorine atoms [1]. This enhanced acidity correlates directly with stronger hydrogen-bond donor capacity at the 4-hydroxyl position. Mutagenesis studies confirm that this hydroxyl engages histidine residue H142 of URAT1 via a hydrogen bond that is unique to URAT1 among renal urate-transporting OATs; methylation of this hydroxyl (F13141) ablates the interaction, increasing the IC₅₀ from 19 nM (wild-type URAT1) to 165 μM [2]. Benzoyl chloride intermediates lacking this 4-hydroxyl group (e.g., 3,5-dichlorobenzoyl chloride) or bearing it at different positions (e.g., 2-chloro-4-hydroxybenzoyl chloride) cannot recapitulate this specific hydrogen-bond geometry.

pKa hydrogen bond structure-activity relationship

Physical Form Advantage: Crystalline Solid vs. Liquid/Low-Melting Regioisomeric Dichlorobenzoyl Chlorides

3,5-Dichloro-4-hydroxybenzoyl chloride is a crystalline solid with a melting point of 92 °C . In contrast, three structurally regioisomeric dichlorobenzoyl chlorides lacking the 4-hydroxyl group are liquids or very low-melting solids at ambient temperature: 2,4-dichlorobenzoyl chloride (mp 16–21 °C), 3,5-dichlorobenzoyl chloride (mp 28 °C), and 3,4-dichlorobenzoyl chloride (typically liquid) . Even the non-chlorinated analog 4-hydroxybenzoyl chloride has a lower predicted melting point of approximately 61.5 °C . The 92 °C melting point of the target compound is the direct result of intermolecular hydrogen bonding involving the 4-hydroxyl group combined with the symmetrical 3,5-dichloro substitution pattern that facilitates crystal packing. This solid-state property simplifies gravimetric dispensing, reduces volatility-related losses during storage, and enables purity verification via melting point determination—advantages not available with liquid or low-melting analogs.

physical form handling quality control

Comparative Solvolysis Reactivity of 3,5-Dichlorobenzoyl Chloride in the Grunwald–Winstein Analysis

Park and Kevill (2011) applied Grunwald–Winstein equation analysis to the solvolyses of isomeric dichlorobenzoyl chlorides across 30 solvents and demonstrated that the 3,5-dichloro isomer follows a distinct mechanistic pathway compared to the 2,4-, 3,4-, and 2,6-dichloro isomers [1]. The 2,4-dichloro derivative exhibited two clearly separable reaction channels depending on solvent identity, whereas the 3,5-dichloro derivative exhibited a single dominant ionization pathway with a moderate nucleophilic solvation component [1]. Though this study used 3,5-dichlorobenzoyl chloride (lacking the 4-hydroxyl), the electron-withdrawing effect of the 3,5-dichloro substitution pattern on the acyl chloride reaction center is common to both compounds. The presence of the additional 4-hydroxyl group in the target compound is expected to further modulate reactivity through both inductive and hydrogen-bonding effects, but the fundamental kinetic distinction of the 3,5-substitution pattern versus the 2,4- and 3,4-isomers is established [1].

solvolysis kinetics structure-reactivity ortho effect

Hypouricemic Efficacy in Cebus Monkeys: Dotinurad Dose-Response vs. Benzbromarone

In fasted Cebus monkeys, oral administration of dotinurad at 1–30 mg/kg produced a dose-dependent decrease in plasma urate levels and a concomitant increase in fractional excretion of urate (FEUA), whereas benzbromarone at an equivalent 30 mg/kg dose showed only a modest effect on plasma urate levels [1]. This in vivo translation of the in vitro potency and selectivity data confirms that the 3,5-dichloro-4-hydroxybenzoyl pharmacophore produces a functional uricosuric effect at doses where benzbromarone—despite its 0.190 μM URAT1 IC₅₀—fails to achieve comparable plasma urate reduction [1]. The superior in vivo efficacy is mechanistically attributed to dotinurad's avoidance of urate secretion transporter inhibition, which would otherwise counteract the urate-lowering effect by blocking compensatory intestinal and renal urate excretion pathways [1].

in vivo urate lowering fractional excretion of urate primate model

Priority Application Scenarios for 3,5-Dichloro-4-hydroxybenzoyl chloride Based on Verified Differentiation Evidence


Synthesis of Dotinurad and Next-Generation Selective Urate Reabsorption Inhibitors (SURIs)

The primary and most quantitatively validated application of 3,5-dichloro-4-hydroxybenzoyl chloride is as the essential acylating intermediate for dotinurad synthesis. The evidence demonstrates that dotinurad achieves a URAT1 IC₅₀ of 0.0372 μM—approximately 5-fold more potent than benzbromarone and over 800-fold more potent than lesinurad—and that this potency is absolutely dependent on the intact 3,5-dichloro-4-hydroxybenzoyl moiety [1]. Methylation of the 4-hydroxyl increases IC₅₀ by 8,420-fold, confirming that intermediates with protected or absent hydroxyl groups cannot substitute [2]. Procurement of this compound is therefore non-optional for any program targeting a SURI with dotinurad-like selectivity. [1][2]

Pharmaceutical Reference Standard and Impurity Profiling for Dotinurad Drug Substance and Drug Product

3,5-Dichloro-4-hydroxybenzoyl chloride (CAS 59595-92-5) is listed as Dotinurad Impurity 55 in pharmaceutical quality control contexts [3]. Because the acyl chloride is the penultimate or ultimate reactive intermediate in dotinurad manufacturing, residual or hydrolyzed traces of 3,5-dichloro-4-hydroxybenzoyl chloride and its corresponding acid must be monitored, quantified, and controlled as specified impurities. The compound's defined physical properties—crystalline solid, mp 92 °C, ≥97% purity —make it suitable as a reference standard for HPLC/UHPLC impurity profiling methods. [3]

Synthesis of Herbicidal Sulfonamides and Plant Growth Regulators

3,5-Dichloro-4-hydroxybenzoyl chloride has been employed as an acylating agent in the preparation of herbicidal sulfonamide derivatives. The 3,5-dichloro substitution pattern contributes to the herbicidal activity of the resulting sulfonamide conjugates by modulating lipophilicity and target-site binding [4]. The kinetically distinct solvolysis behavior of the 3,5-dichlorobenzoyl scaffold relative to 2,4-dichloro and other regioisomers [5] has practical implications for reaction optimization in agrochemical process development, where predictable acylation kinetics are essential for scale-up reproducibility. [4][5]

Synthesis of Biologically Active Dipeptide Conjugates and Hydroxybenzoyl Amino Acid Derivatives

Hydroxybenzoyl chlorides including 3,5-dichloro-4-hydroxybenzoyl chloride serve as intermediates for conjugating hydroxybenzoic acid pharmacophores to amino acids and dipeptides. The Russian Journal of Organic Chemistry (2021) reported the synthesis of hydroxy- and acetoxybenzoic acid conjugates with dipeptides using hydroxybenzoyl chlorides as reactive intermediates, with the acyl chloride group providing efficient amide bond formation under controlled conditions . The enhanced acidity of the 3,5-dichloro-4-hydroxyphenol (pKa ~3.8 vs. ~4.5 for unsubstituted) provides differential solubility and hydrogen-bonding properties in the final conjugates compared to non-chlorinated analogs.

Quote Request

Request a Quote for 3,5-Dichloro-4-hydroxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.